4-bromo-2-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate
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Overview
Description
4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-2-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-BROMO-2-[(E)-{[2-(2-BROMO-4-FLUOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 5-NITROFURAN-2-CARBOXYLATE: Similar structure but with a fluorine atom instead of a nitro group.
1-(2-BROMOETHYL)-4-NITROBENZENE: Contains a bromine and nitro group but lacks the furan moiety.
Uniqueness
The presence of both bromine and nitro groups, along with the furan ring, provides a unique scaffold for further chemical modifications and applications .
Properties
Molecular Formula |
C20H12Br2N4O9 |
---|---|
Molecular Weight |
612.1 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 5-nitrofuran-2-carboxylate |
InChI |
InChI=1S/C20H12Br2N4O9/c21-12-1-3-15(35-20(28)17-5-6-19(34-17)26(31)32)11(7-12)9-23-24-18(27)10-33-16-4-2-13(25(29)30)8-14(16)22/h1-9H,10H2,(H,24,27)/b23-9+ |
InChI Key |
PBPVTMJPYYELLM-NUGSKGIGSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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